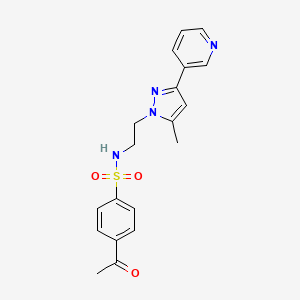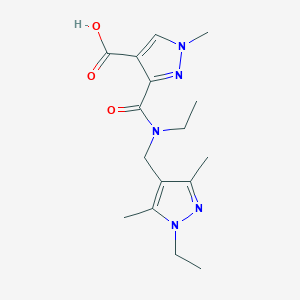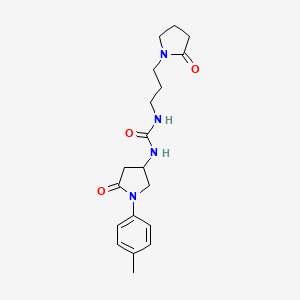![molecular formula C14H17NO6 B2385234 Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 13249-82-6](/img/structure/B2385234.png)
Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate, also known as Methyl 3-(acetyloxy)-2-(benzyloxycarbonylamino)propanoate, is a chemical compound that belongs to the family of prodrugs. It is synthesized by the esterification of 3-hydroxy-2-aminopropionic acid (serine) with benzyl chloroformate, followed by acetylation of the amino group and methylation of the carboxylic acid group. This compound has been widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate has been utilized in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which are important in pharmaceutical research for their potential biological activities. For instance, Selič et al. (1997) described its use in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, demonstrating the compound's versatility in synthesizing complex structures (Selič, Grdadolnik, & Stanovnik, 1997).
Flavor Generation
In the context of food science, the compound has been implicated in studies exploring the generation of flavors through reactions between carbonyl compounds and amino acids. Griffith and Hammond (1989) found that carbonyl-amino acid complexes are crucial in flavor development in cheeses, showcasing the broader utility of such carbonyl compounds in food chemistry (Griffith & Hammond, 1989).
Pharmaceutical Intermediates
Its utility extends to the pharmaceutical industry, where it serves as a building block for developing drug molecules. For example, the synthesis of dabigatran etexilate, a notable anticoagulant, showcases the relevance of such compounds in creating medically significant agents. Liu et al. (2012) detailed the crystal structure of dabigatran etexilate, emphasizing the importance of precise molecular design in drug development (Liu et al., 2012).
Propiedades
IUPAC Name |
methyl 3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-10(16)20-9-12(13(17)19-2)15-14(18)21-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCDZDQCHRFUBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)

![(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2385158.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2385161.png)



![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)

![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)

